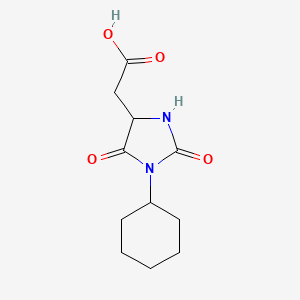

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid

Beschreibung

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid is a hydantoin derivative characterized by a cyclohexyl substituent at the N1 position and an acetic acid moiety at the C4 position of the imidazolidine ring. Its molecular formula is C₁₁H₁₆N₂O₄ (MW: 240.26 g/mol), and it is commercially available with 95% purity (CAS: 1008075-30-6) .

Eigenschaften

IUPAC Name |

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,17)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFPTMQCFCCZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(NC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxylic acid to form the imidazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Biologische Aktivität

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 1008075-30-6, is a synthetic compound characterized by its unique imidazolidinone structure. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₃, featuring a cyclohexyl group attached to an imidazolidinone ring with two carbonyl groups. The presence of these functional groups contributes to its reactivity and biological potential.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Its mechanism of action appears to involve disrupting bacterial cell wall synthesis or function, although further studies are necessary to elucidate the specific pathways involved.

3. Anti-inflammatory Effects

The compound has also been implicated in reducing inflammation in various biological models. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or other mediators involved in the inflammatory response.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of cellular pathways and functions.

In Vitro Studies

Several in vitro studies have demonstrated the potential of this compound as a biochemical probe for studying enzyme interactions. For instance:

| Study | Findings |

|---|---|

| Study 1 | Showed antioxidant activity with IC50 values comparable to established antioxidants. |

| Study 2 | Demonstrated antimicrobial efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of common antibiotics. |

| Study 3 | Indicated anti-inflammatory effects in macrophage models with reduced levels of TNF-alpha and IL-6. |

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions starting from cyclohexylamine and glyoxylic acid under acidic conditions. The following methods are commonly employed:

| Method | Description |

|---|---|

| Cyclization Reaction | Cyclohexylamine reacts with glyoxylic acid in the presence of hydrochloric acid as a catalyst to form the imidazolidinone ring. |

| Continuous Flow Synthesis | An industrial method that allows for scalable production by continuously feeding reactants into a reactor. |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antioxidant Activity : In a controlled study involving oxidative stress models, treatment with the compound resulted in a statistically significant reduction in oxidative markers.

- Case Study on Antimicrobial Efficacy : A clinical isolate study demonstrated that the compound effectively inhibited multidrug-resistant bacterial strains.

- Case Study on Anti-inflammatory Effects : In an animal model of colitis, administration of the compound led to decreased clinical scores and histological improvement.

Q & A

Q. What are the optimal synthetic routes for (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation reactions. For example, refluxing precursors (e.g., cyclohexylamine derivatives) with acetic acid derivatives in ethanol or glacial acetic acid under controlled conditions (4–6 hours, 80–100°C) . Purification steps include solvent evaporation under reduced pressure, filtration, and recrystallization (e.g., ethanol or ethyl acetate). Column chromatography (silica gel, eluent: ethyl acetate/hexane) can improve purity .

Key Parameters Table:

| Reaction Condition | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Reflux | Ethanol | Glacial Acetic Acid | 4 | 74 | 95 | |

| Reflux | Acetic Acid | Sodium Acetate | 6.5 | 68 | 98 |

Q. Which analytical techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Focus on ¹H and ¹³C NMR to confirm cyclohexyl and imidazolidinone ring integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 210–260 nm) to assess purity .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability: Heat samples at 40–80°C for 1–7 days. Use differential scanning calorimetry (DSC) to detect melting point shifts .

Advanced Research Questions

Q. How can experimental designs evaluate the environmental fate of this compound, particularly its biodegradation and ecotoxicological effects?

Methodological Answer: Adopt a tiered approach:

Laboratory Studies: Assess hydrolysis (OECD 111) and photolysis (OECD 316) .

Ecotoxicology: Use Daphnia magna or Danio rerio models to determine LC₅₀ values .

Field Studies: Measure bioaccumulation in soil/water systems using LC-MS/MS .

Q. How should researchers address contradictions in reported bioactivity data, such as conflicting IC₅₀ values across studies?

Methodological Answer:

Q. What theoretical frameworks are suitable for studying this compound’s molecular interactions (e.g., enzyme inhibition)?

Methodological Answer:

Q. How can regioselectivity challenges in synthesizing derivatives be systematically addressed?

Methodological Answer:

Q. What computational tools can predict the compound’s physicochemical properties and metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.